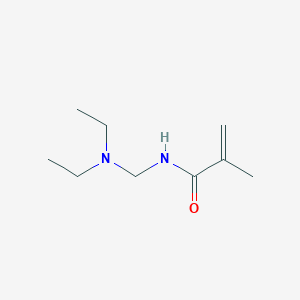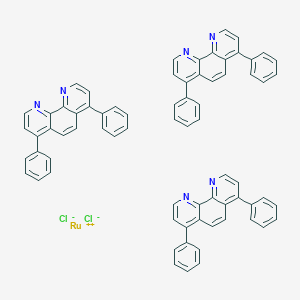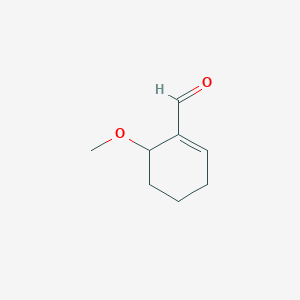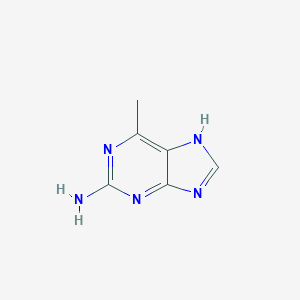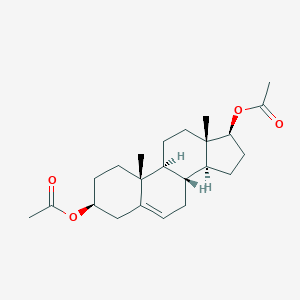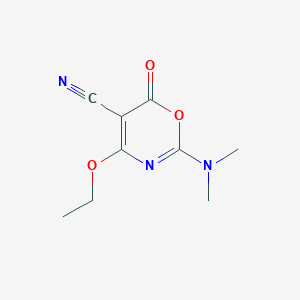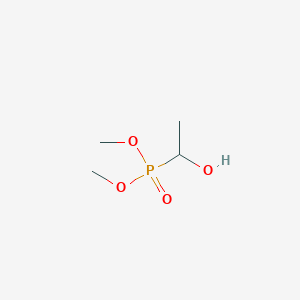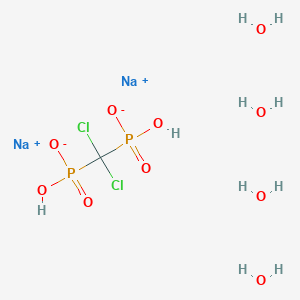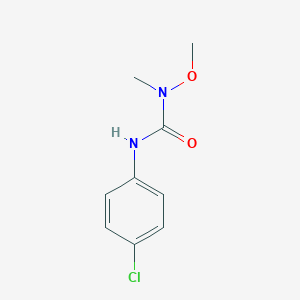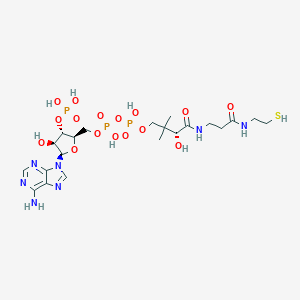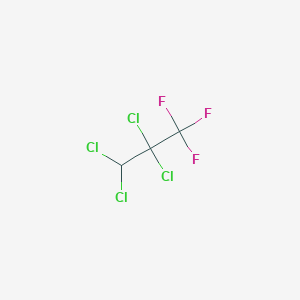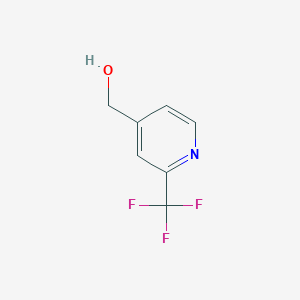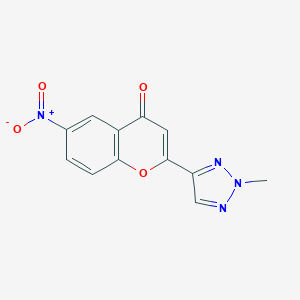
2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core structure, which is further substituted with a 2-methyl-1H-1,2,3-triazol-4-yl group and a nitro group at specific positions. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Triazole Group: The 2-methyl-1H-1,2,3-triazol-4-yl group can be introduced via a click chemistry reaction, which involves the reaction of an alkyne with an azide in the presence of a copper catalyst.
Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzopyran derivatives.
科学的研究の応用
2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the nitro group and the triazole ring can enhance its binding affinity and specificity towards certain targets, leading to the modulation of specific biochemical pathways.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one, 2-methyl-: Lacks the nitro and triazole groups, resulting in different chemical and biological properties.
4H-1-Benzopyran-4-one, 6-nitro-: Lacks the triazole group, which may affect its binding affinity and specificity.
4H-1-Benzopyran-4-one, 2-(1H-1,2,3-triazol-4-yl)-6-nitro-: Similar structure but with a different substitution pattern on the triazole ring.
Uniqueness
The presence of both the 2-methyl-1H-1,2,3-triazol-4-yl group and the nitro group in 2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one makes it unique compared to other benzopyran derivatives
特性
CAS番号 |
131924-51-1 |
|---|---|
分子式 |
C12H8N4O4 |
分子量 |
272.22 g/mol |
IUPAC名 |
2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one |
InChI |
InChI=1S/C12H8N4O4/c1-15-13-6-9(14-15)12-5-10(17)8-4-7(16(18)19)2-3-11(8)20-12/h2-6H,1H3 |
InChIキー |
DDYCMSYNMLZSRP-UHFFFAOYSA-N |
SMILES |
CN1N=CC(=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
正規SMILES |
CN1N=CC(=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Key on ui other cas no. |
131924-51-1 |
同義語 |
4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



